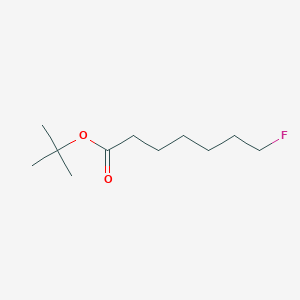
tert-Butyl 7-fluoroheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoroheptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and a fluorine atom on the seventh carbon of the heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoroheptanoate typically involves the esterification of 7-fluoroheptanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-fluoroheptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 7-fluoroheptanoic acid.
Reduction: 7-fluoroheptanol.
Substitution: Various substituted heptanoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-fluoroheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoroheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The fluorine atom can influence the compound’s reactivity and interaction with biological molecules by altering the electronic properties of the molecule .
Comparison with Similar Compounds
- tert-Butyl 7-chloroheptanoate
- tert-Butyl 7-bromoheptanoate
- tert-Butyl 7-iodoheptanoate
Comparison: tert-Butyl 7-fluoroheptanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity in certain chemical reactions. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C11H21FO2 |
|---|---|
Molecular Weight |
204.28 g/mol |
IUPAC Name |
tert-butyl 7-fluoroheptanoate |
InChI |
InChI=1S/C11H21FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 |
InChI Key |
DWHRPTWLSMJTST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13325989.png)
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)
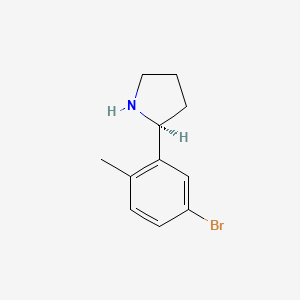

![3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)
![6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
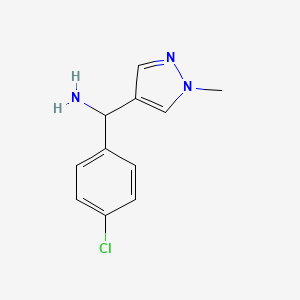
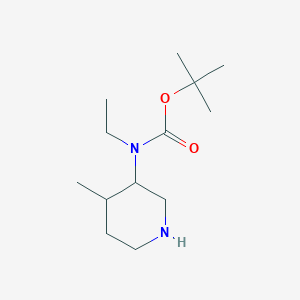
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline](/img/structure/B13326025.png)
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)
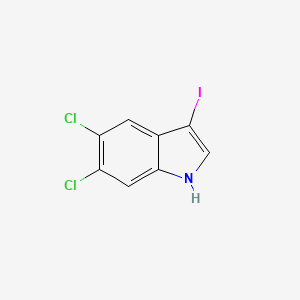
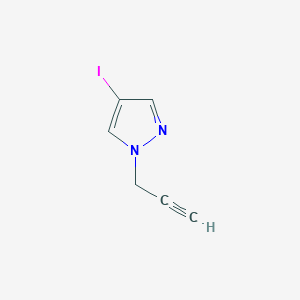
![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
